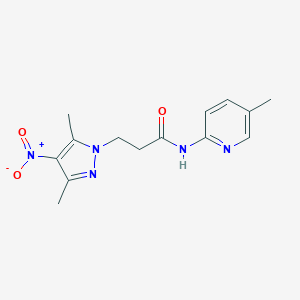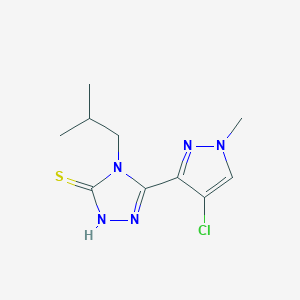
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolylpropanamide derivative that exhibits unique properties, making it an attractive candidate for further studies.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide exhibits various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. However, one of the main limitations of this compound is its relatively complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are various future directions for the study of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide. One of the main areas of research is in the development of enzyme inhibitors for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-bromo-5-methylpyridine to form 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide. This intermediate is then reduced using sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C14H17N5O3 |
|---|---|
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-12(15-8-9)16-13(20)6-7-18-11(3)14(19(21)22)10(2)17-18/h4-5,8H,6-7H2,1-3H3,(H,15,16,20) |
InChI-Schlüssel |
ZIPQXIJVNIVPJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)